
Bis(2-chloroethyl)carbamic acid
Overview
Description
Bis(2-chloroethyl)carbamic acid is a carbamic acid derivative featuring two 2-chloroethyl groups attached to the nitrogen atom of the carbamate moiety. These compounds are primarily investigated for their antitumor properties, leveraging their ability to crosslink DNA (alkylation) and modify proteins (carbamoylation), which disrupts cellular proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl)carbamic acid can be synthesized by reacting bis(2-chloroethyl)amine with phosgene . The reaction typically involves the following steps:
- The reaction mixture is stirred and maintained at a specific temperature to ensure complete reaction.
- The product is then purified through distillation or recrystallization .
Bis(2-chloroethyl)amine: is dissolved in an appropriate solvent.
Phosgene: is introduced to the solution under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl)carbamic acid primarily undergoes alkylation reactions due to the presence of chloroethyl groups . These reactions involve the transfer of alkyl groups to nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication .
Common Reagents and Conditions:
- Reactions typically occur under physiological conditions (pH 7.4, 37°C) in biological systems .
Nucleophiles: such as DNA bases are common reactants.
Major Products: The major products of these reactions are cross-linked DNA strands , which result from the alkylation of DNA bases .
Scientific Research Applications
Chemistry: Bis(2-chloroethyl)carbamic acid is used as a model compound in studies of alkylation reactions and DNA cross-linking mechanisms .
Biology: In biological research, it is used to study the effects of DNA damage and repair mechanisms .
Medicine: As an antineoplastic agent, this compound is used in chemotherapy to treat various types of cancer, including lymphomas and brain tumors .
Industry: In the pharmaceutical industry, it serves as an intermediate in the synthesis of other chemotherapeutic agents .
Mechanism of Action
Bis(2-chloroethyl)carbamic acid exerts its effects by alkylating DNA . The chloroethyl groups form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of cross-links . These cross-links prevent DNA replication and transcription, ultimately causing cell death . The primary molecular targets are the N7 position of guanine and the N3 position of adenine in DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chemical and Functional Similarities
The following table summarizes key structural analogs and their properties:
Alkylation vs. Carbamoylation
- This compound and its esters (e.g., butyl ester) primarily act as alkylating agents, forming DNA crosslinks that inhibit replication. The 2-chloroethyl groups generate reactive intermediates (e.g., aziridinium ions) that covalently bind nucleic acids .
- Nitrosoureas (BCNU, CCNU) : These compounds exhibit dual activity:
- BCNU : Dominant alkylation due to two 2-chloroethyl groups; minimal carbamoylation. Its decomposition releases 2-chloroethyl isocyanate, contributing to protein modification .
- CCNU : Cyclohexyl moiety enhances carbamoylation, modifying proteins (e.g., lysine residues) and altering enzymatic functions. This increases toxicity but reduces therapeutic index compared to BCNU .
Solubility and Bioavailability
- Octanol/Water Distribution: BCNU and CCNU fall within the solubility range (log P ~1–3) optimal for crossing biological membranes. This compound’s esters (e.g., butyl) may exhibit higher log P values, improving tissue penetration but increasing systemic toxicity .
Toxicity and Therapeutic Index
- BCNU : High alkylating activity correlates with potent antileukemic effects but causes dose-limiting myelosuppression. Its low carbamoylating activity improves therapeutic index relative to CCNU .
- CCNU : Strong carbamoylation leads to higher organ toxicity (e.g., renal, hepatic), reducing its safety profile despite comparable antitumor efficacy .
- This compound : Theoretical models suggest its toxicity would resemble BCNU due to shared alkylating mechanisms. However, the absence of a nitrosourea backbone might reduce metabolic activation risks .
Structural Stability and Metabolite Behavior
Research Findings and Clinical Implications
- Antitumor Efficacy : BCNU’s high alkylating activity makes it effective against leukemia L1210, achieving 99% cell death at optimal doses. This compound analogs likely share this mechanism but require formulation adjustments to balance solubility and toxicity .
- Carbamoylation Risks : CCNU’s protein modification correlates with delayed toxicity, emphasizing the need for compounds with controlled carbamoylating activity. This compound’s lack of a carbamoylating moiety (unlike CCNU) could mitigate such risks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Bis(2-chloroethyl)carbamic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of ethanolamine derivatives. For example, reacting ethanolamine with 2-chloroethyl chloride under basic conditions (e.g., NaOH in anhydrous ether) facilitates the substitution of amino hydrogens. Temperature control (0–5°C) is critical to minimize side reactions like hydrolysis . Purification via recrystallization from ethanol/water mixtures improves purity (>95%), monitored by HPLC with UV detection at 254 nm .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : H NMR (DMSO-d6) should show peaks for chloroethyl groups (δ 3.6–3.8 ppm, quartet) and carbamate protons (δ 5.1 ppm, broad singlet) .
- FT-IR : Confirm carbamate C=O stretch at ~1680 cm and N-H bend at 1540 cm .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to alkylating properties (potential carcinogenicity), use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Decontaminate spills with 10% sodium thiosulfate to neutralize reactive chloroethyl groups . Store in amber glass vials at 4°C under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound in aqueous solutions be resolved?
- Methodological Answer : Stability studies should compare buffered (pH 7.4 PBS) vs. unbuffered solutions using LC-MS. Hydrolysis rates increase above pH 8, forming 2-chloroethanol and carbamic acid derivatives. Kinetic modeling (first-order decay, = 12 h at pH 7.4) quantifies degradation pathways. Conflicting reports may arise from trace metal ions (e.g., Fe) accelerating decomposition .
Q. What strategies optimize the compound’s reactivity in targeted drug delivery systems?
- Methodological Answer : Conjugate the carbamic acid group to polymeric carriers (e.g., PEGylated nanoparticles) via carbodiimide-mediated coupling (EDC/NHS chemistry). Monitor conjugation efficiency using MALDI-TOF MS. Adjust chloroethyl group steric hindrance by introducing electron-withdrawing substituents (e.g., nitro groups) to modulate alkylation kinetics .
Q. How do structural modifications impact the compound’s cytotoxicity profile in cancer cell lines?
- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replacing chloroethyl with fluoroethyl groups). Assess cytotoxicity via MTT assays in HeLa or MCF-7 cells. Compare IC values and correlate with logP (lipophilicity) and electrophilicity indices (DFT calculations). Data contradictions may arise from variations in cell membrane permeability .
Q. What analytical methods detect trace impurities in this compound batches?
- Methodological Answer : Use GC-MS with a DB-5 column to identify volatile byproducts (e.g., residual 2-chloroethyl chloride). For non-volatiles, employ LC-ESI-MS/MS in MRM mode. Quantify limits of detection (LOD < 0.1 ppm) using calibration curves with internal standards (e.g., deuterated analogs) .
Q. Data Presentation and Analysis Guidelines
Q. How should researchers present kinetic data for this compound degradation?
- Methodological Answer : Use Arrhenius plots (ln k vs. 1/T) to derive activation energy (). Tabulate rate constants () at multiple temperatures (25–50°C) and pH values. Include error bars from triplicate experiments and statistical significance (p < 0.05 via Student’s t-test) .
Q. What statistical approaches validate the reproducibility of synthesis protocols?
- Methodological Answer : Apply ANOVA to compare yields across batches (n = 5). Use RSD (%) for intra-batch variability. For impurity profiles, perform principal component analysis (PCA) on LC-MS datasets to identify outlier batches .
Q. Ethical and Reporting Standards
Q. How should researchers address potential biases in pharmacological studies involving this compound?
Properties
IUPAC Name |
bis(2-chloroethyl)carbamic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NO2/c6-1-3-8(4-2-7)5(9)10/h1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAKTJQJVVKED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337180 | |
Record name | Bis(2-chloroethyl)carbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78619-95-1 | |
Record name | Bis(2-chloroethyl)carbamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078619951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-chloroethyl)carbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(2-CHLOROETHYL)CARBAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2KPX8TH4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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